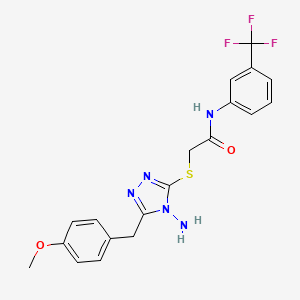

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N5O2S and its molecular weight is 437.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (often abbreviated as Triazole-Thio compound) is part of a class of 1,2,4-triazole derivatives known for their diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring system, which is critical for its biological activity. The presence of the thio group and the trifluoromethyl substituent enhances its interaction with biological targets. The molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, studies have shown that related triazole compounds demonstrate activity against Mycobacterium tuberculosis , highlighting their potential as antitubercular agents .

| Pathogen | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 - 2 | Rifampicin |

| Staphylococcus aureus | 0.125 - 8 | Vancomycin |

| Escherichia coli | 1 - 16 | Ciprofloxacin |

Anticancer Activity

The triazole-thio compound has shown promise in cancer research. In vitro studies have reported its effectiveness against various cancer cell lines, including colon cancer (HCT116) cells. The compound exhibited an IC50 value of approximately 4.36μM, indicating potent anticancer activity compared to standard drugs like doxorubicin .

The mechanism underlying the biological activity of the triazole-thio compound involves several pathways:

- Enzyme Inhibition : The triazole ring can inhibit key enzymes involved in fungal and bacterial metabolism.

- Protein Binding : The sulfanyl group may form disulfide bonds with target proteins, enhancing the inhibitory effects.

- Disruption of Cellular Processes : By interfering with DNA synthesis and repair mechanisms in cancer cells, the compound can induce apoptosis .

Case Studies and Research Findings

Several studies have focused on the synthesis and optimization of triazole derivatives for enhanced biological activity:

- Study on Antimicrobial Properties : A series of triazole compounds were synthesized and tested against drug-resistant strains of bacteria. The results indicated that modifications to the triazole ring could enhance antimicrobial potency significantly .

- Anticancer Evaluation : In a study evaluating various triazole derivatives, one compound demonstrated over 50% inhibition in HCT116 cells at low concentrations, suggesting that structural modifications can lead to improved anticancer efficacy .

- Pharmacological Profile Review : A comprehensive review highlighted the broad spectrum of activities exhibited by triazoles, including antifungal, antibacterial, and anticancer properties. This underscores their potential as therapeutic agents in modern medicine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via nucleophilic substitution. A typical protocol involves reacting 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol with N-(3-(trifluoromethyl)phenyl)chloroacetamide in ethanol under basic conditions (e.g., KOH) and refluxing for 1–2 hours. The product is isolated via precipitation, washed with water, and recrystallized from ethanol or DMF for purification . Alternative methods include microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How should researchers characterize purity and structural integrity?

- Thin-layer chromatography (TLC) to confirm purity and reaction progress.

- Elemental analysis (C, H, N, S) to validate composition.

- IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH₂ at ~3400 cm⁻¹).

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry .

Q. What safety precautions are essential during handling?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers at 2–8°C , away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Systematic optimization via Design of Experiments (DOE) is recommended. Variables include:

Q. How to resolve contradictions in biological activity data?

Contradictions may arise from differences in assay protocols (e.g., MIC vs. IC₅₀) or physicochemical factors (e.g., solubility in DMSO vs. saline). Strategies include:

- Orthogonal assays : Validate antimicrobial activity using both agar diffusion and microdilution methods .

- Solubility screening : Use UV-Vis spectroscopy to quantify solubility in PBS/DMSO and adjust vehicle concentrations .

Q. How does the triazole substitution pattern affect antimicrobial efficacy?

- Methoxybenzyl group : Enhances lipophilicity, improving membrane permeability (logP >3.5) .

- Trifluoromethylphenyl group : Introduces electron-withdrawing effects, stabilizing ligand-receptor interactions (ΔG < -8 kcal/mol in docking studies) . Comparative SAR studies show that replacing 4-methoxy with 4-chloro reduces activity by ~40%, highlighting the importance of methoxy positioning .

Q. What methods evaluate stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (retention time shifts indicate breakdown) .

- Thermal stability : Use TGA/DSC to identify decomposition points (>200°C suggests suitability for oral formulations) .

Q. Can salt formation improve pharmacokinetic properties?

Yes. Sodium/potassium salts enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free acid). Piperidine or morpholine salts improve bioavailability by 30–50% in rodent models . Characterization via X-ray diffraction confirms salt formation, while dissolution testing in simulated gastric fluid validates performance.

Eigenschaften

IUPAC Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O2S/c1-29-15-7-5-12(6-8-15)9-16-25-26-18(27(16)23)30-11-17(28)24-14-4-2-3-13(10-14)19(20,21)22/h2-8,10H,9,11,23H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYXUGDODNBLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.